1-(2-azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Overview
Description
1-(2-Azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a pyridine ring and an azidoethyl group
Preparation Methods
The synthesis of 1-(2-azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the pyridine ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Azidation: The azidoethyl group can be introduced by reacting an appropriate alkyl halide with sodium azide under suitable conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-(2-Azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Cycloaddition: Copper(I) catalysis in a suitable solvent.
Major products formed from these reactions include oxidized derivatives, reduced amines, substituted azides, and triazole rings.
Scientific Research Applications
1-(2-Azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Bioconjugation: The azido group allows for bioconjugation via click chemistry, enabling the attachment of various biomolecules for research purposes.
Chemical Biology: It can be used to study biological processes by incorporating it into probes or sensors.
Mechanism of Action
The mechanism of action of 1-(2-azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine depends on its specific application:
In medicinal chemistry: , it may interact with biological targets such as enzymes or receptors, modulating their activity.
In materials science: , it may contribute to the physical properties of the material, such as stability or reactivity.
In bioconjugation: , the azido group participates in click chemistry reactions, forming stable triazole linkages with alkyne-functionalized molecules.
Comparison with Similar Compounds
1-(2-Azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine can be compared with similar compounds such as:
1-(2-Azidoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Similar structure but with the pyridine ring at a different position.
1-(2-Azidoethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine: Another positional isomer with the pyridine ring at the 4-position.
1-(2-Azidoethyl)-3-(phenyl)-1H-pyrazol-5-amine: Similar structure but with a phenyl ring instead of a pyridine ring.
The uniqueness of this compound lies in the specific positioning of the pyridine ring, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-(2-azidoethyl)-5-pyridin-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7/c11-10-7-9(8-3-1-2-4-13-8)15-17(10)6-5-14-16-12/h1-4,7H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBMTTGRFOIRDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)N)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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